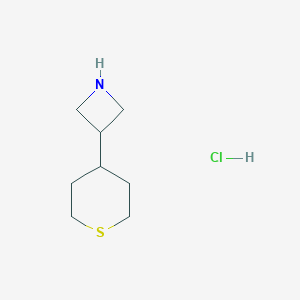

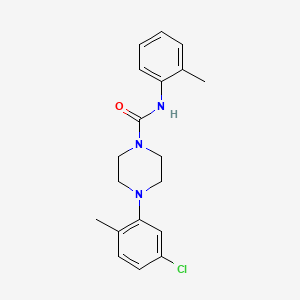

![molecular formula C15H18N2O2S B3013012 4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine CAS No. 1621375-63-0](/img/structure/B3013012.png)

4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole and morpholine derivatives has been described in several studies. For instance, the synthesis of a potent 5-HT3 receptor antagonist with a similar structure was achieved, and its ability to penetrate the blood-brain barrier was confirmed in vivo in rats . Another study reported the synthesis of 4-(1,3-thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth . These examples suggest that the synthesis of such compounds is feasible and can lead to biologically active molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a morpholine derivative was confirmed by single crystal X-ray diffraction studies, revealing its monoclinic system and lattice parameters . Another study provided the crystal structure analysis of a morpholinomethyl derivative, highlighting intermolecular interactions that lead to the formation of a supramolecular network . These findings indicate that the molecular structure of the compound could also be characterized by similar methods to understand its conformation and interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in several studies. A novel synthesis involving consecutive C–C and C–N bond formation in water was developed for benzo[d]thiazol-2-ylamino derivatives . Additionally, the synthesis of a thiophene analogue of the analgesic Pravadoline B involved a Fischer-analogue cyclization and subsequent alkylation . These studies demonstrate the potential for diverse chemical reactions in the synthesis and modification of thiazole and morpholine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, with some studies focusing on tautomerism and conformation. For instance, the preferred tautomer of 4-phenyl-4-thiazoline-2-thiones was established through crystallographic and ab initio investigations . The synthesis and biological activity of 5,6-dihydro-1,3-thiazin-4-one derivatives revealed their antiradical and anti-inflammatory activity . These insights suggest that the compound "4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine" may also exhibit specific physical and chemical properties that could be relevant for its biological activity.

科学的研究の応用

Imaging Agent in Parkinson's Disease Research

One of the notable applications of morpholine derivatives is in the field of neurology, particularly Parkinson's disease. For example, a study involving the synthesis of [11C]HG-10-102-01, a morpholine derivative, highlights its potential as a positron emission tomography (PET) imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, demonstrating its applicability in neuroimaging studies to enhance our understanding of Parkinson's disease mechanisms at the molecular level (Wang et al., 2017).

Crystal Structure and Molecular Interactions

Morpholine derivatives also find utility in crystallography to understand molecular interactions and stability. The crystal structure of N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium-1‐yl)ethyl]thiourea thiocyanate was studied, revealing the compound's stability through intra- and intermolecular hydrogen bonds. Such studies are crucial for designing molecules with desired physical and chemical properties for various applications (Yusof & Yamin, 2005).

Molluscicidal Agent

Morpholine derivatives have been evaluated for their molluscicidal effects. A particular study on 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate demonstrated good molluscicidal activity, showcasing the potential of these compounds in pest control and management strategies (Duan et al., 2014).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets.

Mode of Action

The thiazole ring, a key structural component of this compound, is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, potentially including those involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth.

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

特性

IUPAC Name |

4-[4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-14(12-5-3-4-6-13(12)18-2)16-15(20-11)17-7-9-19-10-8-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNABJPOKTINUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

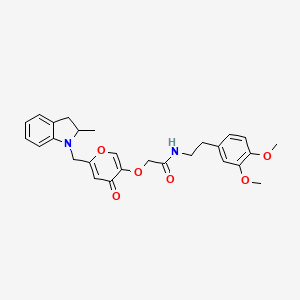

![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)

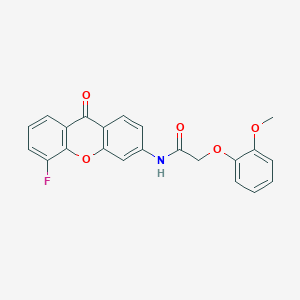

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

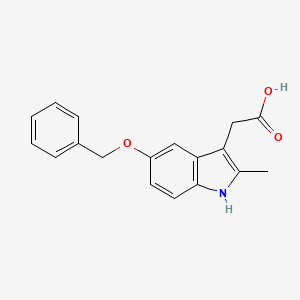

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)